Vitamin U is a compound known scientifically as S-methylmethionine sulfonium chloride. Although it is commonly referred to as a vitamin, it does not meet the strict criteria for vitamins, as it is not essential for human survival. The term "vitamin U" was first coined in the early 1950s by Garnett Cheney, who identified its presence in raw cabbage juice and its potential benefits for gastrointestinal health, particularly in the treatment of peptic ulcers. This compound is derived from methionine, an essential amino acid, and is abundant in various cruciferous vegetables such as cabbage, broccoli, and kale .
Vitamin U exhibits several biological activities, including:
S-methylmethionine sulfonium chloride can be synthesized through the methylation of methionine using S-adenosylmethionine as a methyl donor. This reaction is catalyzed by methionine S-methyltransferase enzymes. In laboratory settings, vitamin U can also be synthesized through chemical methods involving the appropriate precursors and reagents .
Vitamin U has several applications:
Several compounds share structural or functional similarities with S-methylmethionine sulfonium chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
S-methylmethionine | C6H13NO2S | Antiulcerogenic properties; abundant in cruciferous vegetables. |
Methylmethionine sulfonium chloride | C6H14ClNO2S | Used clinically for peptic ulcers; acts as a methyl donor. |
3-amino-3-carboxypropyl dimethylsulfonium | C7H16N2O2S | Similar biochemical activity; less studied than vitamin U. |
Dimethylsulfoniopropionate | C5H10O2S | Precursor involved in osmolyte synthesis; found in marine organisms. |
While all these compounds exhibit some biological activity related to methylation or antioxidant properties, S-methylmethionine sulfonium chloride stands out due to its historical significance in gastrointestinal health and its wide occurrence in dietary sources .
Vitamin U, scientifically known as S-methylmethionine, represents a naturally occurring sulfonium compound with the molecular formula C₆H₁₄NO₂S⁺ in its cationic form [1]. The compound exists commercially as various salts, with the chloride salt having the molecular formula C₆H₁₄ClNO₂S [2] [3] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is (3-amino-3-carboxypropyl)dimethylsulfonium [5] [6].
The molecular structure of Vitamin U consists of a methionine backbone with an additional methyl group attached to the sulfur atom, creating a positively charged sulfonium center [1]. The structural arrangement can be described as a four-carbon chain containing an amino group at the second carbon, a carboxyl group at the terminal position, and a sulfonium group at the fourth carbon position [7]. The sulfonium functional group contains two methyl groups and one propyl chain attached to the central sulfur atom, which carries a formal positive charge [5].
The compound exhibits a zwitterionic character in physiological conditions, with the sulfonium group maintaining its positive charge while the carboxyl group can exist in deprotonated form [7]. This dual ionic nature significantly influences its solubility characteristics and biological interactions [8]. The Chemical Abstracts Service registry number for the base form is 4727-40-6, while the chloride salt is registered as 3493-12-7 [4] [9].
The physical properties of Vitamin U demonstrate characteristics typical of organic sulfonium salts. The compound appears as a white to off-white crystalline powder in its solid state [10] [11]. The molecular weight varies depending on the salt form, with the chloride salt having a molecular weight of 199.7 g/mol and the base cationic form weighing 164.246 g/mol [12] [13] [6].
Thermal analysis reveals that Vitamin U chloride salt exhibits a melting point of 139-140°C with decomposition [4] [11]. The bromide salt shows similar thermal behavior with decomposition occurring at 139°C [13]. These decomposition temperatures indicate limited thermal stability at elevated temperatures, which has important implications for processing and storage conditions [14].
Solubility studies demonstrate that Vitamin U exhibits excellent water solubility, with the chloride salt dissolving at concentrations up to 39 mg/mL (195.29 mM) at 25°C [12]. This high aqueous solubility results from the ionic character of the sulfonium group and the polar nature of the amino acid backbone [8]. In contrast, the compound shows poor solubility in organic solvents, being insoluble in dimethyl sulfoxide [12].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₄ClNO₂S | [2] [3] [4] |
Molecular Weight (Chloride Salt) | 199.7 g/mol | [12] [11] |
Molecular Weight (Base Form) | 164.246 g/mol | [13] [6] |
Melting Point (Chloride Salt) | 139-140°C (decomposition) | [4] [11] |
Appearance | White to off-white crystalline powder | [10] [11] |
Water Solubility (at 25°C) | 39 mg/mL (195.29 mM) | [12] |
DMSO Solubility | Insoluble | [12] |
The spectroscopic properties of Vitamin U have been characterized using various analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the S-methyl protons in the range of 2.8-3.2 parts per million [15]. Mass spectrometry analysis in positive electrospray ionization mode shows the protonated molecular ion at m/z 164.246 for the base form [16]. High-performance liquid chromatography with fluorescence detection utilizes excitation at 340 nm and emission at 450 nm for quantitative analysis [17].
The stability profile of Vitamin U demonstrates significant temperature dependence, with thermal degradation representing the primary pathway for compound breakdown. Research indicates that degradation begins at temperatures exceeding 40°C, with substantial deterioration occurring between 60-70°C [14]. At 90°C, marked decomposition is observed, particularly under alkaline conditions [18].
Kinetic studies reveal that Vitamin U degradation follows temperature-dependent pathways consistent with first-order kinetics observed in similar vitamin compounds [19]. The degradation rate increases exponentially with temperature elevation, following Arrhenius-type behavior [14]. Under controlled laboratory conditions at 90°C in citrate buffer at pH 5.8, approximately 65% of the original compound remains after two hours of heating [18].
pH significantly influences stability characteristics, with alkaline conditions promoting more rapid degradation compared to neutral or slightly acidic environments [18]. In borate buffer at pH 9.0 and 90°C, marked decomposition occurs within short time periods [18]. This pH sensitivity relates to the nucleophilic attack mechanisms that become more favorable under basic conditions [20].
Condition | Stability/Degradation | Reference |
---|---|---|
Room Temperature (25°C) | Stable for extended periods | [14] |
Elevated Temperature (40°C) | Degradation begins | [14] |
High Temperature (60-70°C) | Notable deterioration occurs | [14] |
Very High Temperature (90°C) | Marked decomposition observed | [18] |
pH 5.8 (Citrate Buffer, 90°C, 2h) | 65% retention after 2 hours | [18] |
pH 9.0 (Borate Buffer, 90°C) | Marked decomposition | [18] |
Storage recommendations based on stability studies suggest maintaining temperatures below 25°C for optimal preservation [14]. Refrigeration at 4°C provides the most favorable conditions for long-term storage, significantly extending shelf life compared to ambient conditions [14]. The compound exhibits photosensitivity, requiring protection from light exposure during storage and handling [21].
Oxidative degradation represents another important pathway, particularly in the presence of transition metals or under aerobic conditions [22] [20]. The sulfonium group demonstrates susceptibility to oxidative attack, which can lead to formation of various degradation products [22]. Humidity control is essential for powder formulations, as moisture can accelerate degradation processes through hydrolytic mechanisms [14].
Vitamin U possesses one stereogenic center at the alpha-carbon of the amino acid backbone, resulting in the existence of two enantiomeric forms [23]. The naturally occurring form predominantly exhibits the S-configuration at this chiral center, consistent with the stereochemistry found in naturally occurring amino acids [9]. This stereochemical arrangement influences both biological activity and physical properties of the compound [24].
Conformational analysis studies using nuclear magnetic resonance spectroscopy and computational methods reveal that S-methylmethionine adopts multiple conformations in aqueous solution [24]. The compound does not show a strong preference for conformations involving electrostatic interactions between the positively charged sulfonium center and the negatively charged carboxylate group [24]. Instead, various conformational states exist in dynamic equilibrium [24].
The sulfonium center geometry exhibits tetrahedral coordination with bond angles approximating 109.5 degrees [25]. The three substituents on sulfur (two methyl groups and one propyl chain) can adopt different spatial arrangements, contributing to conformational flexibility [24]. Computational studies indicate that conformations with the sulfonium sulfur in proximity to electronegative atoms may be energetically favored [24].
Stereochemical considerations become particularly important when examining the compound's interactions with biological systems. The absolute configuration at the amino acid center determines compatibility with enzymatic processes and transport mechanisms [26]. The S-configuration aligns with the stereochemical requirements of most amino acid-utilizing enzymes [26].
Crystal structure determinations of related sulfonium compounds provide insight into solid-state conformational preferences [27]. In crystalline environments, intermolecular interactions can stabilize specific conformations that may differ from solution-state preferences [27]. Hydrogen bonding between amino and carboxyl groups of adjacent molecules influences crystal packing arrangements [27].
The sulfonium functional group in Vitamin U exhibits characteristic reactivity patterns typical of positively charged sulfur centers. The electron-deficient nature of the sulfonium sulfur makes it susceptible to nucleophilic attack, representing the primary reaction pathway for this functional group [25]. This reactivity underlies many of the compound's chemical transformations and biological functions [22].
Alkaline hydrolysis represents a well-characterized reaction pathway, where hydroxide ions attack the sulfonium center, leading to cleavage of sulfur-carbon bonds [28]. Under strongly basic conditions, this reaction proceeds to generate dimethyl sulfide and homoserine in equimolar quantities [28]. The reaction kinetics follow second-order behavior, with rates dependent on both hydroxide concentration and temperature [28].
Reaction Type | Products/Mechanism | Reference |
---|---|---|
Alkaline Hydrolysis | Dimethyl sulfide + Homoserine | [28] |
Thermal Decomposition | Temperature-dependent breakdown | [18] [14] |
Oxidative Degradation | Susceptible to oxidative conditions | [22] [20] |
Methyl Group Transfer | Acts as methyl donor | [1] [24] |
Nucleophilic Attack | Attack at sulfur center | [22] [25] |
Methyl transfer reactions constitute another important aspect of sulfonium group reactivity. The compound can function as a methyl donor in biological methylation processes, transferring one of its methyl groups to acceptor molecules [1]. This reactivity forms the basis for its role in methionine metabolism and cellular methylation cycles [26].
Oxidative conditions can promote degradation of the sulfonium group through various mechanisms [22]. The positively charged sulfur center shows susceptibility to attack by reactive oxygen species, potentially leading to sulfoxide or sulfone formation [20]. These oxidative transformations can occur under physiological conditions and may contribute to the compound's antioxidant properties [22].
The sulfonium group also participates in photochemical reactions when exposed to ultraviolet radiation [21]. Light-induced degradation can proceed through radical mechanisms, generating various sulfur-containing products [21]. This photosensitivity necessitates protection from light during storage and handling procedures [21].